molecular formula C10H9ClF2O3 B13707254 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid

3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid

Cat. No.: B13707254
M. Wt: 250.62 g/mol
InChI Key: ZKDJHHKFQUDZQD-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid is a fluorinated carboxylic acid derivative featuring a 4-chlorophenyl group at position 3, two fluorine atoms at position 4, and a hydroxyl group at position 3 of the butanoic acid backbone.

Properties

Molecular Formula

C10H9ClF2O3

Molecular Weight

250.62 g/mol

IUPAC Name

3-(4-chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C10H9ClF2O3/c11-7-3-1-6(2-4-7)10(16,9(12)13)5-8(14)15/h1-4,9,16H,5H2,(H,14,15)

InChI Key

ZKDJHHKFQUDZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(C(F)F)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(4-Chlorophenyl)-4,4-difluoro-3-oxobutanoic acid.

    Reduction: Formation of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Aromatic and Fluorinated Groups

The compound is closely related to derivatives with trifluoromethyl groups or pyridyl substituents. Key analogs include:

Compound Name Aromatic Group Fluorine Substitution Molecular Formula (Inferred) Key Data (IR/NMR/Optical Rotation)
3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid 4-Chlorophenyl 4,4-difluoro C₁₀H₈ClF₂O₃ Data not available
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid 4-Chlorophenyl 4,4,4-trifluoro C₁₀H₇ClF₃O₃ Similar to trifluoro analogs: IR ~1730 cm⁻¹ (ester C=O), [α]ᴅ = ±15–21°
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic acid 6-Chloro-3-pyridyl 4,4-difluoro C₉H₆ClF₂NO₃ Data not available
Methyl (R/S)-4,4,4-trifluoro-3-hydroxybutanoate None (aliphatic) 4,4,4-trifluoro C₅H₇F₃O₃ [α]ᴅ = +21.0° (R), -20.9° (S); IR: 3460 cm⁻¹ (OH), 1730 cm⁻¹ (C=O)

Structural Insights :

  • Fluorine Substitution : Increasing fluorine atoms (difluoro vs. trifluoro) enhances electronegativity and metabolic stability but may reduce solubility. For example, trifluoro analogs exhibit stronger C–F stretching vibrations in IR (~1275–1130 cm⁻¹) .
  • Aromatic vs. Heteroaromatic Groups : Replacing the 4-chlorophenyl group with a 6-chloro-3-pyridyl moiety introduces nitrogen, altering electronic properties and hydrogen-bonding capacity, which could influence receptor binding in bioactive contexts .

Stereochemical and Spectroscopic Properties

  • Optical Activity: Enantiomers of trifluoro derivatives (e.g., methyl 4,4,4-trifluoro-3-hydroxybutanoate) demonstrate distinct optical rotations ([α]ᴅ = ±20–21°), highlighting the importance of stereochemistry in synthesis . The target difluoro compound likely exhibits similar chirality, though experimental data are lacking.
  • Spectroscopic Data : Trifluoro analogs show characteristic NMR signals, such as quartets for CF₃ groups (δ ~70–90 ppm in ¹⁹F-NMR) and hydroxyl protons at δ ~2–3 ppm in ¹H-NMR . Difluoro analogs may display split signals due to fewer fluorine atoms.

Biological Activity

3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular formula of C10H10ClF2O3C_10H_{10}ClF_2O_3 and a molecular weight of approximately 253.64 g/mol. Its structure features a chlorophenyl group, two fluorine atoms, and a hydroxybutanoic acid backbone, which may influence its biological interactions.

Key Properties

PropertyValue
Molecular FormulaC₁₀H₁₀ClF₂O₃
Molecular Weight253.64 g/mol
IUPAC Name3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid
CAS Number2250358-49-5

The biological activity of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances its lipophilicity and binding affinity to enzymes and receptors, which may lead to inhibitory effects on specific biochemical pathways.

Inhibition Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 value for this inhibition was reported at approximately 36.98 µM . This suggests that the compound could be beneficial in managing conditions like diabetes by slowing carbohydrate absorption.

Cytotoxicity and Safety Profile

In vitro evaluations have demonstrated that 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid exhibits low cytotoxicity towards human keratinocytes and fibroblasts. No mutagenicity was observed in Ames tests or genotoxicity in micronucleus tests . This safety profile is crucial for considering the compound's therapeutic applications.

Case Study 1: Melanin Production Inhibition

A study investigated the compound's effects on melanin production in B16F10 mouse melanoma cells. It was found to inhibit melanin synthesis effectively at concentrations as low as 6.25 µM. The mechanism involved downregulation of tyrosinase-related genes (Tyr, Mitf, Tyrp-1, and Tyrp-2), indicating potential applications in skin depigmentation therapies .

Case Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with various enzymes involved in metabolic pathways. The docking studies suggested strong binding affinities, which correlate with its observed biological activities . This reinforces the idea that structural modifications can lead to enhanced biological efficacy.

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